REACTION_CXSMILES
|
P(Cl)(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.[CH:18]([N:21]([CH2:25][CH3:26])[CH:22]([CH3:24])[CH3:23])([CH3:20])[CH3:19].O1CCCC1.C([S:35][CH2:36][CH2:37][CH2:38][C:39]#[N:40])(=O)C>C(#N)C>[CH:18]([N:21]([CH2:25][CH3:26])[CH:22]([CH3:24])[CH3:23])([CH3:20])[CH3:19].[SH:35][CH2:36][CH2:37][CH2:38][C:39]#[N:40]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCCC#N
|
Name
|
allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
0heptane-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazo
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
4-N,N-dimethylaminopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added simultaneously over 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was slowly warmed to 0°-5° C. over 30 min
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.9 mmol | |
AMOUNT: VOLUME | 1.2 mL |
Name
|
|
Type
|
product
|
Smiles
|
SCCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13 mmol | |
AMOUNT: MASS | 1.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |